3-Acetamido-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
3-Acetamido-5-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetamido group, a nitro group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes the nitration of acetanilide to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols, forming sulfonamides and sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The acetamido group can undergo oxidation under specific conditions to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas, metal hydrides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products
Sulfonamides: Formed by substitution of the sulfonyl chloride group with amines
Sulfonate Esters: Formed by substitution with alcohols
Amino Derivatives: Formed by reduction of the nitro group
Scientific Research Applications
3-Acetamido-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Proteomics Research: Used as a biochemical reagent for labeling and modifying proteins.
Synthesis of Bioactive Compounds: Employed in the preparation of various bioactive molecules, including acyl-2-aminobenzimidazole analogs and pyrazolylimidazo derivatives.
Medicinal Chemistry: Investigated for its potential use in developing pharmaceuticals due to its ability to form stable sulfonamide linkages.
Mechanism of Action
The mechanism of action of 3-Acetamido-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications and synthesis reactions. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzenesulfonyl chloride: Lacks the acetamido group, making it less versatile in certain synthetic applications.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a nitro group, altering its reactivity and applications.
Uniqueness
3-Acetamido-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both an acetamido and a nitro group, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This combination of functional groups makes it a valuable reagent in organic synthesis and research .
Properties
CAS No. |
88963-76-2 |
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Molecular Formula |
C8H7ClN2O5S |
Molecular Weight |
278.67 g/mol |
IUPAC Name |
3-acetamido-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O5S/c1-5(12)10-6-2-7(11(13)14)4-8(3-6)17(9,15)16/h2-4H,1H3,(H,10,12) |
InChI Key |
DKRJUDXWAXSQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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